Ethoxycarbonylaminothioacetamide

Vue d'ensemble

Description

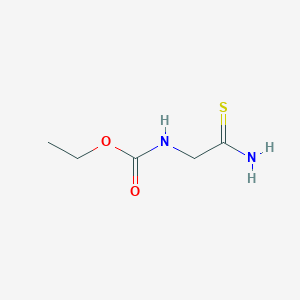

Ethoxycarbonylaminothioacetamide is a useful research compound. Its molecular formula is C5H10N2O2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethoxycarbonylaminothioacetamide serves as an important intermediate in the synthesis of several pharmaceutical agents, particularly those targeting infectious diseases. The compound's thioamide functionality enhances biological activity, making it suitable for designing drugs with improved efficacy against pathogens.

Case Study: Antimycobacterial Activity

A notable study investigated the role of this compound in the activation of thiocarbamide-containing drugs against Mycobacterium tuberculosis. The research indicated that compounds activated by EthA, a common activator in mycobacterial systems, could inhibit mycolic acid biosynthesis through various mechanisms. This finding is crucial for developing new treatments for tuberculosis, especially in regions with high drug resistance .

Agricultural Chemistry

In agricultural applications, this compound is utilized as a building block for the synthesis of agrochemicals, including fungicides and herbicides. Its ability to enhance the biological activity of these compounds makes it valuable in protecting crops from pests and diseases.

Impact on Crop Yield

Research has shown that formulations containing this compound can significantly improve crop yield by effectively controlling fungal infections and other agricultural pests. This application is particularly beneficial in developing countries where food security is a pressing issue .

Biochemical Research

This compound is also employed in biochemical research to study enzyme inhibition and metabolic pathways. Its structural properties allow researchers to investigate its interactions with various biological targets, providing insights into cellular processes that could lead to new therapeutic strategies.

Enzyme Inhibition Studies

Studies have documented the compound's role in inhibiting specific enzymes involved in metabolic pathways. For instance, its effects on certain kinases have been explored, revealing potential pathways for therapeutic intervention in diseases such as cancer .

Data Summary Table

Propriétés

Formule moléculaire |

C5H10N2O2S |

|---|---|

Poids moléculaire |

162.21 g/mol |

Nom IUPAC |

ethyl N-(2-amino-2-sulfanylideneethyl)carbamate |

InChI |

InChI=1S/C5H10N2O2S/c1-2-9-5(8)7-3-4(6)10/h2-3H2,1H3,(H2,6,10)(H,7,8) |

Clé InChI |

MBUKSXFORDIACY-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)NCC(=S)N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.